molecular formula C15H25N7 B046639 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine CAS No. 111668-00-9

2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

Cat. No. B046639
M. Wt: 303.41 g/mol
InChI Key: XCVMKCYUNNAQAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazine derivatives often involves multi-step processes. For instance, triazolo-pyridazine derivatives with substituted piperazines were synthesized through a two-step process, starting with the formation of a triazolo-pyridazine core followed by conjugation with secondary amines (Bindu, Vijayalakshmi, & Manikandan, 2019). Additionally, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a four-step process including etherification, hydrazonation, cyclization, and reduction has been reported (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of triazine derivatives has been explored through various techniques, including X-ray crystallography and DFT calculations. Studies have shown the importance of intermolecular interactions, such as H...H, N...H, and H...C contacts, in determining the molecular packing of triazine compounds (Shawish et al., 2021).

Chemical Reactions and Properties

The triazine core is known for its versatility in chemical reactions. For example, triazolo[1,5-a][1,3,5]triazine derivatives were synthesized as adenosine A2a receptor antagonists, indicating the potential for selective biological activity modification through the substitution of the triazine ring (Vu et al., 2004).

Physical Properties Analysis

The physical properties of triazine compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. These properties are crucial for the application of these compounds in material science and pharmaceuticals.

Chemical Properties Analysis

Triazine derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals. Their chemical stability, acidity, and basicity are also important characteristics that influence their use in chemical syntheses and as intermediates in the production of more complex molecules.

Scientific Research Applications

1. Neurological Disorders

  • Piperazine derivatives of triazolotriazine, including structures similar to 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine, have been shown to be potent adenosine A2a receptor antagonists. These compounds exhibit oral activity in rodent models of Parkinson's disease (Vu et al., 2004).

2. Antiviral Activity

  • A study synthesized specific derivatives of 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine and evaluated their antiviral activity against yellow fever virus. Most compounds showed inhibitory activity at concentrations ≤10 mg/mL (Moskalenko et al., 2021).

3. Antimicrobial Agents

  • Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine and incorporating a triazine structure exhibited antimicrobial activity against several bacteria and fungi (Patel et al., 2012).

4. Anticonvulsant Activity

  • Some 1,3-substituted pyrrolidine-2,5-dione derivatives with triazine core showed potential as anticonvulsant agents. These compounds displayed protective effects comparable to well-known antiepileptic drugs (Rybka et al., 2017).

5. Soluble Epoxide Hydrolase Inhibitors

  • Triazine piperidine-4-carboxamide compounds were identified as inhibitors of soluble epoxide hydrolase. These compounds showed promising results in serum biomarker studies, indicating potential use in various disease models (Thalji et al., 2013).

6. Molecular Structure Investigations

  • Studies involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into molecular structure, highlighting the potential of these compounds in various applications (Shawish et al., 2021).

7. 5-HT2 Antagonist Activity

  • Bicyclic triazin-2,4(3H)-dione derivatives showed potent 5-HT2 antagonist activity, suggesting their potential use in neurological disorders (Watanabe et al., 1992).

8. Green Synthesis

  • Green synthesis methods were employed to prepare 2,4-diamino-1,3,5-triazines, demonstrating an environmentally friendly approach to synthesizing these compounds (Díaz‐Ortiz et al., 2004).

9. Electrochemical Behavior

  • A study on the electrochemical behavior of a triazine-based dendrimer revealed insights into the compound's electrochemical properties, which could be relevant for various applications (Lates et al., 2007).

10. Drug Delivery

  • Research on encapsulating lipophilic pyrenyl derivatives in a water-soluble metalla-cage highlighted the potential of triazine derivatives in drug delivery systems (Mattsson et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as its potential as a pharmaceutical agent or its use in materials science . Further studies could also investigate its synthesis and reactivity .

properties

IUPAC Name

2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N7/c1-2-8-20(7-1)13-17-14(21-9-3-4-10-21)19-15(18-13)22-11-5-16-6-12-22/h16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVMKCYUNNAQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N3CCNCC3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349486
Record name 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

CAS RN

111668-00-9
Record name 2-(Piperazin-1-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Halder, F Elma - Journal of Clinical Tuberculosis and Other …, 2021 - Elsevier
Tuberculosis (TB) continuously poses a major public health concern around the globe, with a mounting death toll of approximately 1.4 million in 2019. Reduced bioavailability, elevated …
Number of citations: 10 www.sciencedirect.com

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